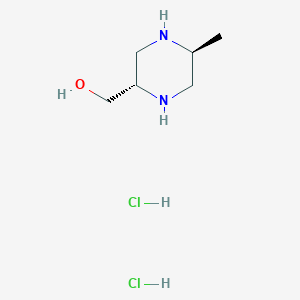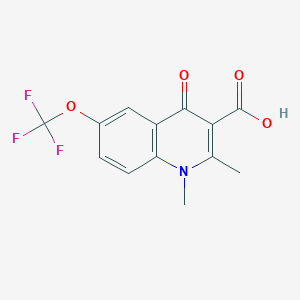![molecular formula C21H37N B8200731 4-Pentyl-4'-propyl-[1,1'-bi(cyclohexane)]-4-carbonitrile](/img/structure/B8200731.png)
4-Pentyl-4'-propyl-[1,1'-bi(cyclohexane)]-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Pentyl-4’-propyl-[1,1’-bi(cyclohexane)]-4-carbonitrile is an organic compound with the molecular formula C20H38. It is characterized by its unique structure, which includes two cyclohexane rings connected by a carbon-carbon bond, with a pentyl group and a propyl group attached to the cyclohexane rings. This compound is known for its thermal stability and solubility, making it useful in various chemical applications .
Métodos De Preparación
The synthesis of 4-Pentyl-4’-propyl-[1,1’-bi(cyclohexane)]-4-carbonitrile typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a series of reactions starting from cyclohexane derivatives. One common method involves the alkylation of cyclohexane with pentyl and propyl halides in the presence of a strong base.
Reaction Conditions: The reactions are usually carried out under anhydrous conditions to prevent hydrolysis. The temperature and pressure conditions are carefully controlled to ensure the desired product is obtained.
Industrial Production Methods: On an industrial scale, the compound can be produced using continuous flow reactors, which allow for better control over reaction conditions and higher yields.
Análisis De Reacciones Químicas
4-Pentyl-4’-propyl-[1,1’-bi(cyclohexane)]-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, resulting in the formation of alkanes.
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles, leading to the formation of halogenated derivatives.
Common Reagents and Conditions: Typical reagents include halides, oxidizing agents, and reducing agents. Reactions are often carried out under controlled temperature and pressure conditions to ensure selectivity and yield.
Major Products: The major products formed from these reactions include carboxylic acids, alkanes, and halogenated derivatives
Aplicaciones Científicas De Investigación
4-Pentyl-4’-propyl-[1,1’-bi(cyclohexane)]-4-carbonitrile has several scientific research applications:
Chemistry: It is used as a solvent and reagent in organic synthesis, particularly in the preparation of complex organic molecules.
Biology: The compound is used in the study of lipid bilayers and membrane proteins due to its amphiphilic nature.
Medicine: Research is ongoing to explore its potential as a drug delivery agent, given its ability to interact with biological membranes.
Industry: It is used as a lubricant, anti-corrosion agent, and in the production of specialty chemicals
Mecanismo De Acción
The mechanism of action of 4-Pentyl-4’-propyl-[1,1’-bi(cyclohexane)]-4-carbonitrile involves its interaction with molecular targets such as lipid bilayers and membrane proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This interaction can influence the function of membrane-bound proteins and receptors, thereby modulating cellular processes .
Comparación Con Compuestos Similares
4-Pentyl-4’-propyl-[1,1’-bi(cyclohexane)]-4-carbonitrile can be compared with other similar compounds, such as:
4-Pentyl-4’-propyl-[1,1’-bi(cyclohexane)]: This compound lacks the carbonitrile group, making it less reactive in certain chemical reactions.
4-Pentyl-4’-propyl-[1,1’-bi(cyclohexane)]-4-carboxylic acid: This compound has a carboxylic acid group instead of a carbonitrile group, which affects its solubility and reactivity.
4-Pentyl-4’-propyl-[1,1’-bi(cyclohexane)]-4-hydroxy: This compound has a hydroxyl group, making it more hydrophilic and reactive in hydrogen bonding.
Propiedades
IUPAC Name |
1-pentyl-4-(4-propylcyclohexyl)cyclohexane-1-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H37N/c1-3-5-6-14-21(17-22)15-12-20(13-16-21)19-10-8-18(7-4-2)9-11-19/h18-20H,3-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPWFNVGRAFGQQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1(CCC(CC1)C2CCC(CC2)CCC)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H37N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![rel-2-(tert-Butyl) 7a-methyl (3aR,7aS)-5-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-2,7a-dicarboxylate](/img/structure/B8200670.png)
![(2,3-Dihydropyrazolo[5,1-b]oxazol-3-yl)methanamine hydrochloride](/img/structure/B8200678.png)
![rel-Ethyl (3aS,6aR)-5-benzyltetrahydro-1H-thieno[3,4-c]pyrrole-3a(3H)-carboxylate 2,2-dioxide](/img/structure/B8200685.png)





![Ethyl 3-amino-7-methylbenzo[b]thiophene-2-carboxylate](/img/structure/B8200730.png)
![(S)-2-(Benzo[b]thiophen-2-yl)-4-isopropyl-4,5-dihydrooxazole](/img/structure/B8200736.png)
